molecular formula C21H26O5 B1329907 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol CAS No. 76002-91-0

3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol

Cat. No. B1329907
CAS RN: 76002-91-0
M. Wt: 358.4 g/mol
InChI Key: NBLIPZBCGXIEFO-UHFFFAOYSA-N
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Description

“3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol” is a chemical compound with the molecular formula C21H26O5 . It is also known as Bisphenol A (2,3-dihydroxypropyl) glycidyl ether .


Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C21H26O5 . Unfortunately, the search results did not provide a detailed structural analysis.

Scientific Research Applications

Structural and Electronic Properties

Vibrational and Electronic Analysis The compound 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol, similar to its structural analogues, was analyzed for its structural, electronic, and vibrational properties. The study utilized Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), and nuclear magnetic resonance spectroscopy (NMR) combined with density functional theory (DFT) calculations. It was noted that the compound exhibits specific vibrational frequencies and electronic properties, like HOMO and LUMO energies, which determine its reactivity and interaction with other molecules. The research highlighted the potential for electrophilic attack in specific regions of the molecule, identified through HOMO distribution analysis. Such insights into the molecular structure and electronic properties are crucial for understanding the reactivity and potential applications of this compound in various scientific fields (Arjunan et al., 2017).

Polymer Applications

Dental Composite Materials The compound's derivatives have been explored in the context of dental materials. Specifically, the study investigated the polymerization and properties of dental composites made from Bis-GMA and its derivatives. The research focused on understanding the polymer network, examining parameters like the extent of polymerization and flexibility, which are critical for the performance and durability of dental materials. Such applications underscore the compound's relevance in developing advanced materials with specific mechanical and chemical properties suitable for healthcare applications (Pereira et al., 2002).

Environmental Impact and Biodegradation

Biodegradation of Environmental Pollutants Research has also delved into the environmental implications of structurally similar compounds, like Bisphenol A, which is related to the target compound. The study investigated the biodegradation potential of certain enzymes in breaking down these compounds, which are known to be endocrine disruptors. Such studies are pivotal for environmental biotechnology, aiming to mitigate the impact of industrial pollutants through bioremediation strategies (Chhaya & Gupte, 2013).

properties

IUPAC Name

3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-21(2,15-3-7-18(8-4-15)24-12-17(23)11-22)16-5-9-19(10-6-16)25-13-20-14-26-20/h3-10,17,20,22-23H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIPZBCGXIEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997359
Record name 3-[4-(2-{4-[(Oxiran-2-yl)methoxy]phenyl}propan-2-yl)phenoxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol

CAS RN

76002-91-0
Record name 2-[4-(2,3-Dihydroxypropoxy)phenyl]-2-[4-(2,3-epoxypropoxy)phenyl]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76002-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076002910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(2-{4-[(Oxiran-2-yl)methoxy]phenyl}propan-2-yl)phenoxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-[1-[4-(2,3-epoxypropoxy)phenyl]-1-methylethyl]phenoxy]propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.213
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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